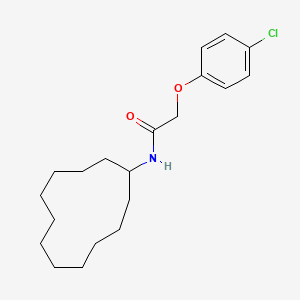
2-(4-chlorophenoxy)-N-cyclododecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-cyclododecylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a cyclododecylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-cyclododecylacetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with cyclododecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclododecylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in the development of new catalytic systems.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-cyclododecylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group could facilitate interactions with hydrophobic pockets, while the amide linkage might participate in hydrogen bonding.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Shares the phenoxy group but lacks the cyclododecylamide moiety.
N-cyclododecylacetamide: Contains the cyclododecylamide group but lacks the chlorophenoxy group.
Uniqueness: 2-(4-Chlorophenoxy)-N-cyclododecylacetamide is unique due to the combination of the chlorophenoxy and cyclododecylamide groups, which confer distinct chemical and physical properties. This dual functionality can lead to unique interactions in both chemical and biological systems, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H30ClNO2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H30ClNO2/c21-17-12-14-19(15-13-17)24-16-20(23)22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15,18H,1-11,16H2,(H,22,23) |
InChI Key |
LEFYMDTXYHQLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)
![N-benzyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11560787.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560796.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11560801.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![2-{[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560823.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11560831.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11560832.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560842.png)
